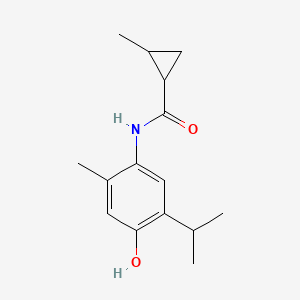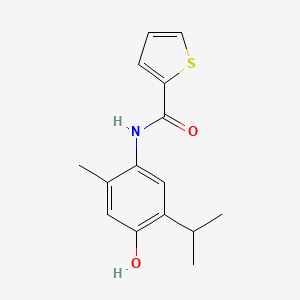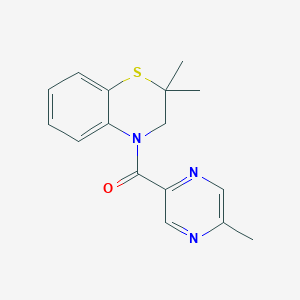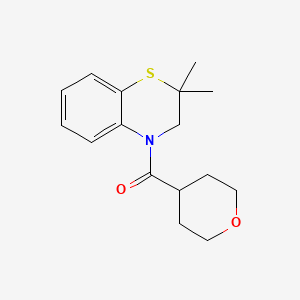
(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor pathways. The compound also interferes with the bacterial cell wall synthesis, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone have been extensively studied. The compound has been found to have low toxicity and does not cause any significant adverse effects on the body. It has been shown to reduce inflammation and tumor growth in animal models. The compound has also been found to have antibacterial effects against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone in lab experiments include its low toxicity, high purity, and good yield. The compound is easy to synthesize and can be used in a wide range of experiments. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which can affect its bioavailability in some experiments.
Orientations Futures
There are several future directions for the study of (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone. One potential direction is to study its potential applications in the treatment of various inflammatory and tumor-related diseases. Another direction is to investigate its antibacterial properties and potential use as an antibiotic. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other drugs and compounds.
Conclusion:
In conclusion, (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone is a chemical compound with significant potential applications in various fields of science. Its synthesis method has been optimized, and it has been extensively studied for its anti-inflammatory, anti-tumor, and antibacterial properties. The compound has low toxicity and does not cause any significant adverse effects on the body. However, further research is needed to understand its mechanism of action and potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone involves the reaction of 2,2-dimethyl-3H-1,4-benzothiazin-4-amine with 4-(chloromethyl)oxane in the presence of a base. The reaction yields the desired compound in good yield and purity. This method has been optimized and widely used in the synthesis of this compound.
Applications De Recherche Scientifique
(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone has been extensively studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been tested against bacterial strains and has shown significant antibacterial activity.
Propriétés
IUPAC Name |
(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-16(2)11-17(13-5-3-4-6-14(13)20-16)15(18)12-7-9-19-10-8-12/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFINWRIMVLFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2S1)C(=O)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583189.png)
![6-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B7583195.png)
![5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583208.png)
![3-(Oxolan-3-yl)-5-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-1,2,4-oxadiazole](/img/structure/B7583213.png)
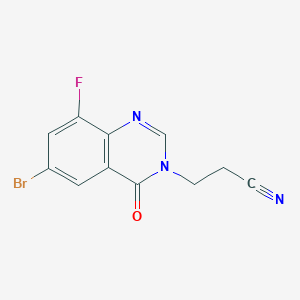


![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583240.png)
![5-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583250.png)
![1-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7583253.png)
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583254.png)
